4,6-Difluoro-2-((1-((2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole
Overview
Description
4,6-Difluoro-2-((1-((2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is a useful research compound. Its molecular formula is C19H18F2N2O4S2 and its molecular weight is 440.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that organoboron compounds, which this compound is a part of, are highly valuable building blocks in organic synthesis .
Mode of Action
The mode of action of this compound involves its interaction with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound involve the Suzuki–Miyaura cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that boronic acids and their esters, which this compound is a part of, are only marginally stable in water . This could potentially impact the compound’s bioavailability.
Result of Action
The suzuki–miyaura cross-coupling reaction, which this compound is involved in, results in the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the stability of boronic acids and their esters, which this compound is a part of, can be affected by the presence of water . Therefore, the compound’s action and efficacy may be influenced by the moisture content in its environment.
Properties
IUPAC Name |
4,6-difluoro-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O4S2/c1-26-15-4-2-3-5-17(15)29(24,25)23-8-6-13(7-9-23)27-19-22-18-14(21)10-12(20)11-16(18)28-19/h2-5,10-11,13H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJRPHQZQKSRGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)OC3=NC4=C(C=C(C=C4S3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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